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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B1679705

For researchers, scientists, and drug development professionals, understanding the precise
molecular interactions of a kinase inhibitor is paramount. This guide provides an objective
comparison of the cross-reactivity profile of PF-562271 hydrochloride, a potent ATP-
competitive inhibitor of Focal Adhesion Kinase (FAK), with other kinases. The information
presented is supported by experimental data to aid in the evaluation of its suitability for various
research applications.

PF-562271 hydrochloride is a well-documented inhibitor of FAK, a non-receptor tyrosine
kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation,
and survival.[1][2] Its efficacy in preclinical models has positioned it as a valuable tool for
cancer research.[2][3] However, a comprehensive understanding of its off-target effects is
critical for interpreting experimental results and predicting potential in vivo consequences.

Kinase Inhibition Profile of PF-562271

PF-562271 demonstrates high potency against its primary target, FAK, with a reported IC50
value of 1.5 nM in cell-free assays.[1][4][5][6][7] Its selectivity has been evaluated against a
broad panel of kinases, revealing a favorable profile with significant selectivity over most
kinases.

The most notable cross-reactivity is observed with Proline-rich Tyrosine Kinase 2 (Pyk2), a
kinase highly related to FAK, for which PF-562271 is approximately 10-fold less potent.[4][5][7]
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Beyond Pyk2, the primary off-target interactions are with a subset of cyclin-dependent kinases
(CDKs).[4][5][8]

The following table summarizes the inhibitory activity of PF-562271 against its primary target
and key off-target kinases.

Kinase Target IC50 (nM) Fold Selectivity vs. FAK
FAK 15 1

Pyk2 13-14 ~8.7-9.3

CDK2/Cyclin E 30-120 20-80

CDK5/p35 30-120 20-80

CDK1/Cyclin B 30-120 20-80

CDK3/Cyclin E 30-120 20-80

Data compiled from multiple sources.[1][4][5][6][7][8]

It is important to note that while PF-562271 exhibits inhibitory activity against these CDKs in
recombinant enzyme assays, higher concentrations (in the micromolar range) are often
required to observe effects on cell cycle progression in cell-based assays.[6][8] For most other
kinases tested, PF-562271 displays over 100-fold selectivity.[1][4][5]

Experimental Protocols

The determination of the kinase inhibition profile of PF-562271 typically involves in vitro kinase
assays. A general methodology for such an assay is outlined below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-562271 against
a specific kinase.

Materials:

» Purified, activated kinase (e.g., FAK kinase domain)
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e Kinase substrate (e.g., a random peptide polymer like poly(Glu, Tyr))

¢ Adenosine triphosphate (ATP)

e PF-562271 hydrochloride (serially diluted)

» Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCI2)

o Assay plates (e.g., 96-well or 384-well plates)

o Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)
» Plate reader for signal detection

Procedure:

» Preparation of Reagents: Prepare serial dilutions of PF-562271 in the kinase reaction buffer.
Prepare a solution containing the kinase and its substrate in the same buffer. Prepare a
separate ATP solution.

o Kinase Reaction: To the wells of the assay plate, add the PF-562271 dilutions. Subsequently,
add the kinase/substrate mixture.

e Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to each well.

 Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C)
for a specific duration to allow for the phosphorylation of the substrate.

» Detection: Stop the reaction and quantify the extent of substrate phosphorylation. This is
often achieved using an antibody that specifically recognizes the phosphorylated substrate.
The signal generated is proportional to the kinase activity.

o Data Analysis: Plot the measured kinase activity against the concentration of PF-562271.
The IC50 value, representing the concentration of the inhibitor required to reduce kinase
activity by 50%, is then determined by fitting the data to a dose-response curve.
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Visualizing the Impact of PF-562271 on FAK
Signaling

Focal Adhesion Kinase is a central node in signaling pathways that control cell behavior. The
following diagram illustrates a simplified representation of the FAK signaling pathway and the
inhibitory action of PF-562271.
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Caption: Inhibition of FAK by PF-562271 blocks downstream signaling pathways.

This workflow diagram illustrates the general steps involved in assessing the cross-reactivity of
a kinase inhibitor.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-
562,271 - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous
ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed
[pubmed.ncbi.nim.nih.gov]

» 3. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma
in vitro and in vivo - PMC [pmc.ncbi.nim.nih.gov]

¢ 4. selleckchem.com [selleckchem.com]
5. selleckchem.com [selleckchem.com]
6. medchemexpress.com [medchemexpress.com]
7. selleckchem.com [selleckchem.com]
8. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Unveiling the Selectivity of PF-562271 Hydrochloride: A
Kinase Cross-Reactivity Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1679705#cross-reactivity-profile-of-pf-562271-
hydrochloride-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1679705?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18339875/
https://pubmed.ncbi.nlm.nih.gov/18339875/
https://pubmed.ncbi.nlm.nih.gov/37382687/
https://pubmed.ncbi.nlm.nih.gov/37382687/
https://pubmed.ncbi.nlm.nih.gov/37382687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5497929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5497929/
https://www.selleckchem.com/products/pf-562271-hcl.html
https://www.selleckchem.com/products/pf-00562271.html
https://www.medchemexpress.com/PF-562271.html
https://www.selleckchem.com/products/pf-562271.html
https://www.researchgate.net/figure/In-vitro-profile-of-PF-562-271_tbl1_5512220
https://www.benchchem.com/product/b1679705#cross-reactivity-profile-of-pf-562271-hydrochloride-with-other-kinases
https://www.benchchem.com/product/b1679705#cross-reactivity-profile-of-pf-562271-hydrochloride-with-other-kinases
https://www.benchchem.com/product/b1679705#cross-reactivity-profile-of-pf-562271-hydrochloride-with-other-kinases
https://www.benchchem.com/product/b1679705#cross-reactivity-profile-of-pf-562271-hydrochloride-with-other-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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